![molecular formula C15H14N2O2 B5234544 4-(prop-2-en-1-yloxy)-N-(pyridin-3-yl)benzamide CAS No. 443731-54-2](/img/structure/B5234544.png)
4-(prop-2-en-1-yloxy)-N-(pyridin-3-yl)benzamide
Overview
Description
4-(prop-2-en-1-yloxy)-N-(pyridin-3-yl)benzamide is an organic compound that features a benzamide core substituted with a prop-2-en-1-yloxy group and a pyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(prop-2-en-1-yloxy)-N-(pyridin-3-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoic acid, which is then converted to 4-aminobenzoic acid through a nucleophilic substitution reaction.
Introduction of the Prop-2-en-1-yloxy Group: The prop-2-en-1-yloxy group can be introduced by reacting 4-aminobenzoic acid with allyl bromide in the presence of a base such as potassium carbonate.
Coupling with Pyridin-3-yl Group: The final step involves coupling the intermediate with pyridin-3-amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yloxy group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the benzamide core, converting it to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridin-3-yl group.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives at the pyridin-3-yl group.
Scientific Research Applications
4-(prop-2-en-1-yloxy)-N-(pyridin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific receptors or enzymes.
Material Science: The compound can be incorporated into polymers or used as a precursor for advanced materials with unique properties.
Biological Studies: It can be used to study the interaction of small molecules with biological targets, aiding in the understanding of biochemical pathways.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(prop-2-en-1-yloxy)-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-en-1-yloxy group can enhance binding affinity through hydrophobic interactions, while the pyridin-3-yl group can participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 4-(prop-2-en-1-yloxy)-N-(pyridin-2-yl)benzamide
- 4-(prop-2-en-1-yloxy)-N-(pyridin-4-yl)benzamide
- 4-(prop-2-en-1-yloxy)-N-(quinolin-3-yl)benzamide
Uniqueness
4-(prop-2-en-1-yloxy)-N-(pyridin-3-yl)benzamide is unique due to the specific positioning of the pyridin-3-yl group, which can influence its binding properties and reactivity. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Biological Activity
4-(prop-2-en-1-yloxy)-N-(pyridin-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its efficacy against various diseases, particularly its anti-tubercular and anti-cancer properties, alongside structure-activity relationships (SARs) that inform its therapeutic potential.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 254.28 g/mol. The compound features a benzamide core substituted with a pyridine and an allyloxy group, which may influence its biological interactions.
Anti-Tubercular Activity
Recent studies have highlighted the anti-tubercular potential of related benzamide derivatives. For instance, a study synthesized several compounds based on similar structures and evaluated their activity against Mycobacterium tuberculosis H37Ra. Among these, certain derivatives exhibited significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, suggesting that modifications to the benzamide structure can enhance anti-tubercular efficacy .
Compound | IC50 (μM) | IC90 (μM) | Cytotoxicity (HEK-293 cells) |
---|---|---|---|
6a | 1.35 | 3.73 | Non-toxic |
6e | 2.18 | 40.32 | Non-toxic |
6h | - | - | Non-toxic |
Anti-Cancer Activity
The compound's structural analogs have been tested for anti-cancer properties as well. A series of derivatives demonstrated effective inhibitory activity against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). Notably, one compound exhibited IC50 values of 1.03 μM against A549 cells, indicating a strong potential for development as an anti-cancer agent .
Cell Line | Compound IC50 (μM) |
---|---|
A549 | 1.03 |
HeLa | 1.15 |
MCF-7 | 2.59 |
Structure-Activity Relationships (SAR)
The SAR analysis indicates that the presence of specific functional groups significantly impacts the biological activity of benzamide derivatives. For example:
- Allyloxy Group : Enhances interaction with biological targets.
- Pyridine Substitution : Increases solubility and bioavailability.
- Amide Modifications : Affect binding affinities and selectivity towards specific enzymes or receptors.
Case Study 1: Synthesis and Evaluation of Benzamide Derivatives
In a study focusing on benzamide derivatives, researchers synthesized various compounds and assessed their biological activities against Mycobacterium tuberculosis. The results indicated that specific modifications led to enhanced potency and reduced cytotoxicity in human cell lines, supporting the notion that careful structural design can yield effective therapeutic agents .
Case Study 2: Anti-Cancer Mechanism Exploration
Another investigation into related compounds revealed their capability to inhibit miR-21 expression in cancer cells, promoting apoptosis and inhibiting proliferation in HeLa cells. This underscores the potential role of these compounds in targeted cancer therapies by modulating microRNA pathways .
Properties
IUPAC Name |
4-prop-2-enoxy-N-pyridin-3-ylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-2-10-19-14-7-5-12(6-8-14)15(18)17-13-4-3-9-16-11-13/h2-9,11H,1,10H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KESJKGOKGIBKBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367851 | |
Record name | 4-Allyloxy-N-pyridin-3-yl-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443731-54-2 | |
Record name | 4-Allyloxy-N-pyridin-3-yl-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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